Distinct Substitution Pattern vs. the Only Publicly Quantified Analog
The target compound (C-4 phenethylamino; C-2 methylthio; C-5 COOH) differs from the only analog with quantitative bioactivity data—4-(benzylthio)-2-(methylthio)-6-(phenethylamino)pyrimidine-5-carboxylic acid (EC₅₀ 670 nM at PPARγ) [1]—by the absence of a C-4 benzylthio group and the relocation of the phenethylamino group from C-6 to C-4. No direct comparative assay exists.
| Evidence Dimension | PPARγ partial agonism (EC₅₀) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 4-(Benzylthio)-2-(methylthio)-6-(phenethylamino)pyrimidine-5-carboxylic acid: 670 nM |
| Quantified Difference | Unknown; no data for target compound |
| Conditions | CHO-K1 cells co-transfected with GAL4; luciferase transactivation assay |
Why This Matters
Demonstrates that the closest quantifiable analog possesses measurable protein-target engagement, but the structural divergence prohibits extrapolation, necessitating de novo profiling of the target compound.
- [1] BindingDB. BDBM50322684: 4-(Benzylthio)-2-(methylthio)-6-(2-phenethylamino)pyrimidine-5-carboxylic acid (CHEMBL1173117). EC₅₀: 670 nM (PPARγ partial agonist). View Source
